molecular formula C17H19NO2 B2610477 N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 705243-34-1

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B2610477
CAS No.: 705243-34-1
M. Wt: 269.344
InChI Key: KFGACUPDHORNFY-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic organic compound with the molecular formula C17H19NO2 It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2H-chromen-4-one and benzylamine.

    Reaction Conditions: The key step involves the reduction of 6-methoxy-2H-chromen-4-one to 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol.

    Benzylation: The resulting 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood, cognition, and behavior. The compound may also interact with various receptors and enzymes, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2H-chromen-4-one: A precursor in the synthesis of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine.

    Benzylamine: Another precursor used in the synthesis.

    N-benzyl-4-chromanamine: A structurally similar compound with potential pharmacological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 6-position and benzylamine moiety contribute to its unique pharmacological profile, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-6-methoxy-3,4-dihydro-2H-chromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-14-7-8-17-15(11-14)16(9-10-20-17)18-12-13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGACUPDHORNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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